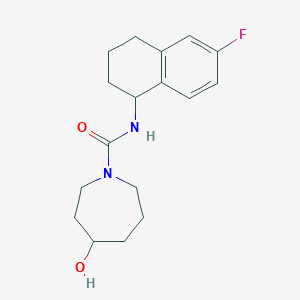![molecular formula C14H23N3O5S B7043429 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B7043429.png)
4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other advanced materials
Mechanism of Action
The mechanism of action of 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:
- 3,5-Dimethyl-1-(2-methylpropyl)pyrazole
- Sulfonylmorpholine derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-9(2)7-17-11(4)13(10(3)15-17)23(20,21)16-5-6-22-12(8-16)14(18)19/h9,12H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGTZCZZLGVDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[acetyl-[[4-[(1S)-2,2-dimethylcyclopropanecarbonyl]morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7043350.png)


![2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid](/img/structure/B7043364.png)
![6-bromo-N-(2-hydroxypentan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7043370.png)

![2-cyclopropyl-2-hydroxy-N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]propanamide](/img/structure/B7043399.png)
![Tert-butyl 2,2-dimethyl-3-[(6-oxopiperidine-2-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7043404.png)
![Tert-butyl 2-[[(6-oxopiperidine-2-carbonyl)amino]methyl]morpholine-4-carboxylate](/img/structure/B7043422.png)
![2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7043430.png)
![(3-Bromo-4-methylthiophen-2-yl)-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7043433.png)
![(4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7043437.png)
![1-(1,2-Dimethylcyclohexyl)-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B7043441.png)

